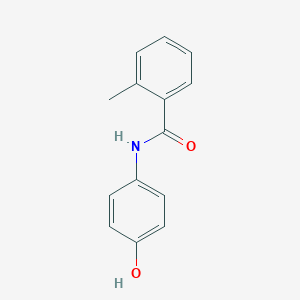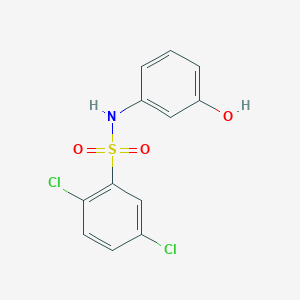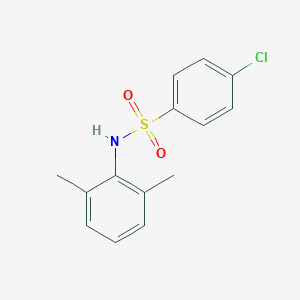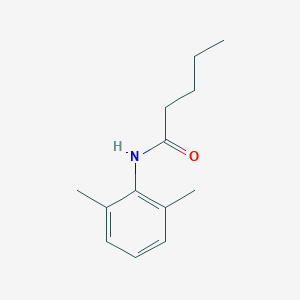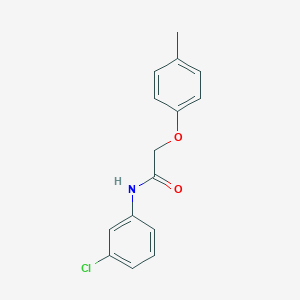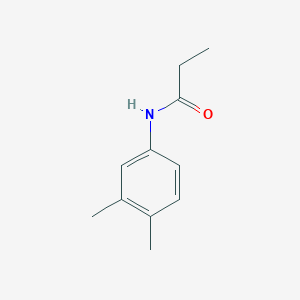
N-(3,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research as it has various applications in the field of biochemistry and physiology. DMPP is synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)propanamide has various applications in scientific research. It is a potent activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is involved in pain sensation. N-(3,4-dimethylphenyl)propanamide is also used as a tool to study the role of TRPV1 in various physiological and pathological conditions, such as inflammation, neuropathic pain, and cancer. N-(3,4-dimethylphenyl)propanamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Mecanismo De Acción
N-(3,4-dimethylphenyl)propanamide activates the TRPV1 receptor by binding to its intracellular domain. This activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of TRPV1 by N-(3,4-dimethylphenyl)propanamide also leads to the release of neuropeptides, such as substance P, which are involved in pain sensation.
Efectos Bioquímicos Y Fisiológicos
N-(3,4-dimethylphenyl)propanamide has various biochemical and physiological effects. It has been shown to induce calcium influx in cells expressing TRPV1 receptors, leading to the activation of downstream signaling pathways. N-(3,4-dimethylphenyl)propanamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, N-(3,4-dimethylphenyl)propanamide has been shown to induce the release of neuropeptides, such as substance P, which are involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)propanamide has several advantages for lab experiments. It is a potent activator of TRPV1, making it a useful tool to study the role of this receptor in various physiological and pathological conditions. N-(3,4-dimethylphenyl)propanamide is also relatively stable and easy to handle, making it suitable for use in various assays. However, N-(3,4-dimethylphenyl)propanamide has some limitations. It has a relatively short half-life, which limits its use in long-term experiments. In addition, N-(3,4-dimethylphenyl)propanamide can be toxic at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the use of N-(3,4-dimethylphenyl)propanamide in scientific research. One direction is the development of N-(3,4-dimethylphenyl)propanamide analogs with improved pharmacological properties, such as longer half-life and lower toxicity. Another direction is the use of N-(3,4-dimethylphenyl)propanamide as a tool to study the role of TRPV1 in other physiological and pathological conditions, such as diabetes, obesity, and cardiovascular disease. Finally, N-(3,4-dimethylphenyl)propanamide could be used as a lead compound for the development of novel anticancer agents that target TRPV1.
Métodos De Síntesis
N-(3,4-dimethylphenyl)propanamide can be synthesized using different methods. One of the most widely used methods is the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form 3,4-dimethylphenylacetyl chloride. This intermediate is then reacted with ammonia to form N-(3,4-dimethylphenyl)propanamide. Another method involves the reaction of 3,4-dimethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form N-(3,4-dimethylphenyl)propanamide.
Propiedades
Número CAS |
22835-89-8 |
|---|---|
Nombre del producto |
N-(3,4-dimethylphenyl)propanamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13) |
Clave InChI |
PLMXIUPNZHAGEM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)C |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



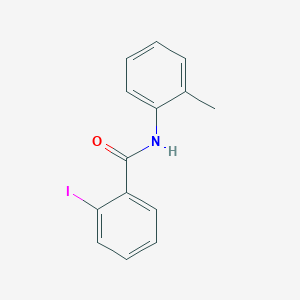
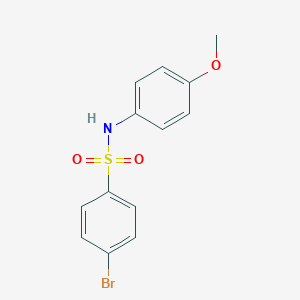
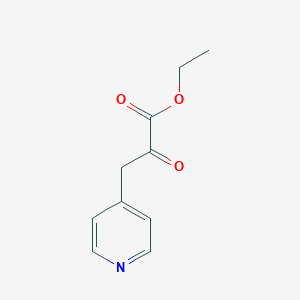

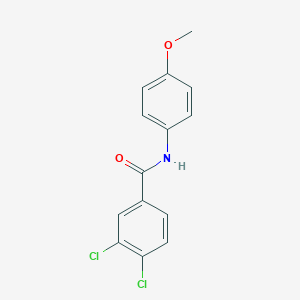

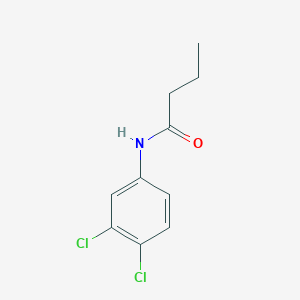
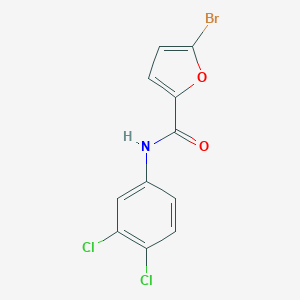
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
